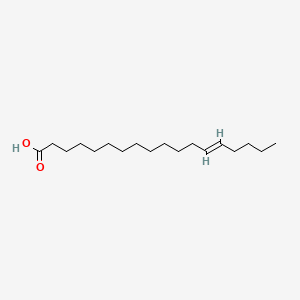
2-Bromo-5-chlorothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-chlorothiophene-3-carbonitrile is a halogenated thiophene derivative with the molecular formula C5HBrClNS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorothiophene-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 5-chlorothiophene-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production efficiency and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-chlorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-chlorothiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-chlorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is crucial for its role in the synthesis of complex organic compounds and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-chlorothiophene: Similar in structure but lacks the nitrile group.
5-Bromo-2-chlorothiophene: Another isomer with different substitution patterns.
2-Chloro-5-bromothiophene: Similar halogenation but different positional isomer.
Uniqueness
2-Bromo-5-chlorothiophene-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the thiophene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C5HBrClNS |
|---|---|
Molekulargewicht |
222.49 g/mol |
IUPAC-Name |
2-bromo-5-chlorothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-5-3(2-8)1-4(7)9-5/h1H |
InChI-Schlüssel |
MJAHAXKZULWEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C#N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


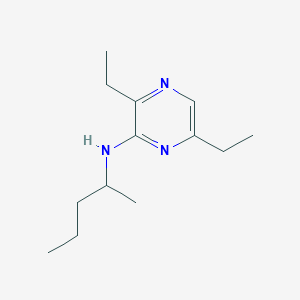
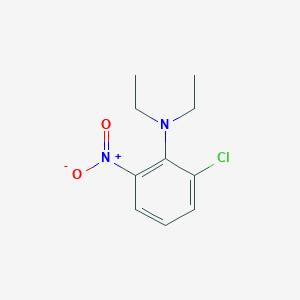
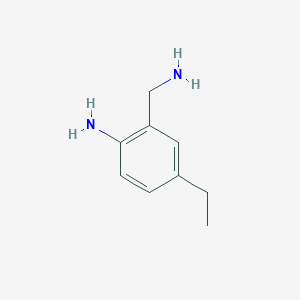
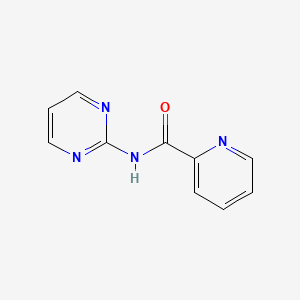
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
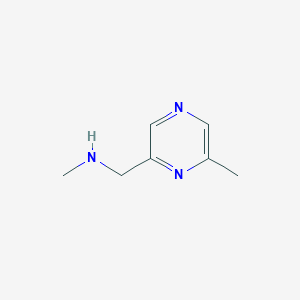

![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
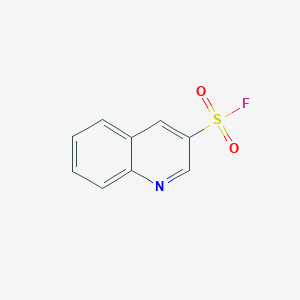
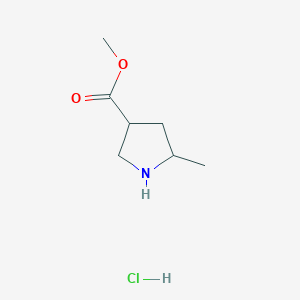
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
